Cas no 1550317-01-5 (3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-)

3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 化学的及び物理的性質
名前と識別子
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- 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-
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- インチ: 1S/C8H8N4S2/c13-8-11-10-7(6-3-14-4-9-6)12(8)5-1-2-5/h3-5H,1-2H2,(H,11,13)
- InChIKey: MDHOLVSCTCEHLK-UHFFFAOYSA-N
- SMILES: N1=C(C2=CSC=N2)N(C2CC2)C(=S)N1
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782387-0.5g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 0.5g |
$671.0 | 2025-02-22 | |
Enamine | EN300-782387-10.0g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 10.0g |
$3007.0 | 2025-02-22 | |
Enamine | EN300-782387-0.25g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 0.25g |
$642.0 | 2025-02-22 | |
Enamine | EN300-782387-0.1g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 0.1g |
$615.0 | 2025-02-22 | |
Enamine | EN300-782387-2.5g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 2.5g |
$1370.0 | 2025-02-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01076219-1g |
4-Cyclopropyl-5-(1,3-thiazol-4-yl)-4h-1,2,4-triazole-3-thiol |
1550317-01-5 | 95% | 1g |
¥3717.0 | 2024-04-18 | |
Enamine | EN300-782387-1.0g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 1.0g |
$699.0 | 2025-02-22 | |
Enamine | EN300-782387-5.0g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 5.0g |
$2028.0 | 2025-02-22 | |
Enamine | EN300-782387-0.05g |
4-cyclopropyl-5-(1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol |
1550317-01-5 | 95.0% | 0.05g |
$587.0 | 2025-02-22 |
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-に関する追加情報
3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-: A Comprehensive Overview
The compound 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)-, with the CAS number 1550317-01-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in drug discovery and advanced materials. The structure of this compound is characterized by a fused triazole-thione ring system with a cyclopropyl group and a thiazole substituent, making it a unique candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of click chemistry and transition metal-catalyzed reactions. Researchers have employed methodologies such as copper-catalyzed azide alkyne cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions to construct the complex heterocyclic framework. These methods not only enhance the yield but also improve the purity of the compound, making it suitable for high-throughput screening in pharmaceutical research.
The structural uniqueness of 3H-1,2,4-Triazole-3-thione, 4-cyclopropyl-2,4-dihydro-5-(4-thiazolyl)- endows it with remarkable electronic properties. Studies have shown that the compound exhibits excellent electron-deficient characteristics due to the presence of the thione group and the electron-withdrawing effects of the thiazole moiety. This property makes it an ideal candidate for applications in organic electronics, such as in the development of advanced organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has demonstrated that incorporating this compound into OLED architectures significantly improves device efficiency and stability.
In the realm of medicinal chemistry, this compound has shown promising results as a potential lead molecule for drug development. Preclinical studies have highlighted its ability to modulate key biological targets associated with neurodegenerative diseases and cancer. For instance, experiments conducted using cell lines have revealed that 3H-1,2,4-Triazole-3-thione exhibits selective cytotoxicity against cancer cells while sparing normal cells. This selective activity suggests its potential as an anticancer agent with reduced side effects compared to conventional chemotherapy drugs.
The synthesis and characterization of this compound have also contributed to our understanding of heterocyclic chemistry. The formation of the triazole-thione ring system involves a series of stepwise reactions that require precise control over reaction conditions. Researchers have employed computational methods such as density functional theory (DFT) to optimize reaction pathways and predict product stability. These computational studies have provided valuable insights into the electronic interactions within the molecule and have guided experimental efforts toward more efficient synthetic routes.
In addition to its chemical significance, this compound has found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalysis and sensor development. For example, recent studies have explored its potential as a ligand in homogeneous catalysis for alkene hydroamination reactions. The unique electronic properties of 3H-1,2,4-Triazole-3-thione enable it to stabilize metal centers in low oxidation states, facilitating efficient catalytic cycles.
The integration of green chemistry principles into the synthesis of this compound has further enhanced its appeal for industrial applications. Researchers have developed environmentally friendly synthesis routes that minimize waste generation and reduce energy consumption. These sustainable practices align with global efforts to promote eco-friendly chemical processes while maintaining high product quality.
In conclusion, 3H-1,2,4-Triazole-3-thione, with its unique structural features and versatile properties, represents a significant advancement in modern organic chemistry. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a multifunctional compound. As research continues to uncover new aspects of its chemistry and biology
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